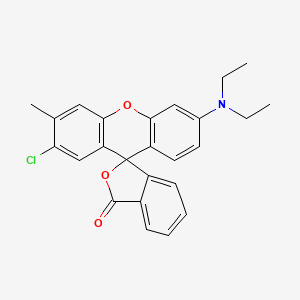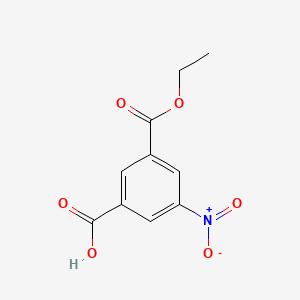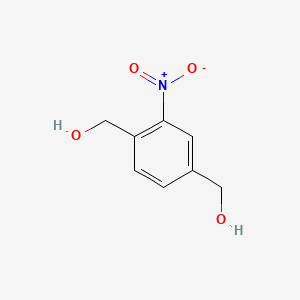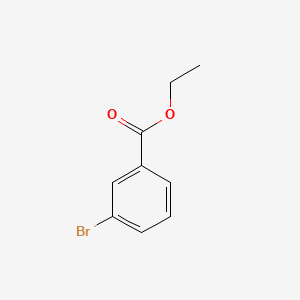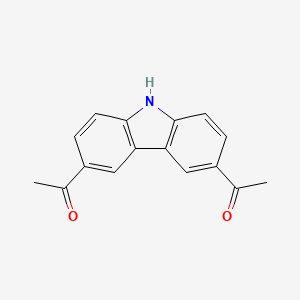
1-(6-Acetyl-9H-carbazol-3-yl)-ethanone
Übersicht
Beschreibung
1-(6-Acetyl-9H-carbazol-3-yl)-ethanone (also known as 1-Acetyl-9H-carbazol-3-one) is an organic compound belonging to the class of carbazoles. It is a colorless solid that is soluble in organic solvents. It has a wide range of applications in organic synthesis, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
Photoinitiator Synthesis
1-(6-Acetyl-9H-carbazol-3-yl)-ethanone derivatives, such as 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, have been synthesized and shown to be effective two-photon carbazole photoinitiators. This synthesis involved o-methyl benzoylation, acetylation, oximation, and esterification of N-ethylcarbazole, achieving a moderate yield. The phase transfer technique was employed to enhance the reaction rate in esterification, indicating potential applications in photopolymerization processes (Zhao et al., 2011).
Solid-State Structure Analysis
The solid-state structure of carbazole derivatives like 4-Acetylpyrazole has been analyzed, revealing a wave-like ribbon structure formed by intermolecular hydrogen bonding and π interactions. This detailed understanding of molecular assembly and interactions can inform the development of materials with specific physical properties (Frey et al., 2014).
Biological Activity Studies
Carbazole derivatives have been explored for their biological activities. For example, certain derivatives have shown antinociceptive properties, indicating potential therapeutic applications in pain management. The synthesis of these compounds involves the creation of various alkanone derivatives with carbazole moieties, which were then evaluated for their efficacy in pain models (Rajasekaran & Thampi, 2005).
Antibacterial and Antifungal Properties
Research into novel carbazole derivatives has also highlighted their potential as antimicrobial agents. For instance, some newly synthesized 1H-indole derivatives with carbazole moieties have demonstrated significant antibacterial and antifungal activities, suggesting their use in developing new antimicrobial drugs (Anonymous, 2020).
Antioxidant Properties
Carbazole compounds conjugated with different aminophenols have been studied for their radical scavenging activity using the DPPH assay. These studies aim to identify potent antioxidants for potential use in preventing oxidative stress-related diseases. The activity of these compounds is compared to that of standard antioxidants like BHA, with some showing predominant activity (Naik et al., 2010).
Eigenschaften
IUPAC Name |
1-(6-acetyl-9H-carbazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-9(18)11-3-5-15-13(7-11)14-8-12(10(2)19)4-6-16(14)17-15/h3-8,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLQXNVTTJCZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955600 | |
| Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Acetyl-9H-carbazol-3-yl)-ethanone | |
CAS RN |
3403-70-1 | |
| Record name | NSC39030 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

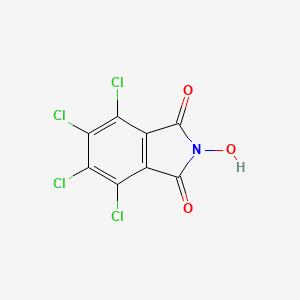
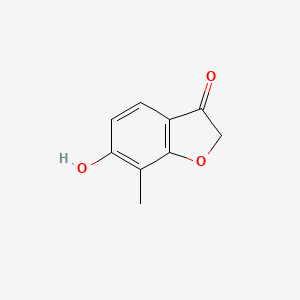
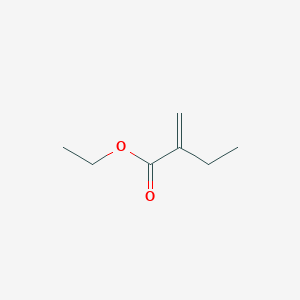

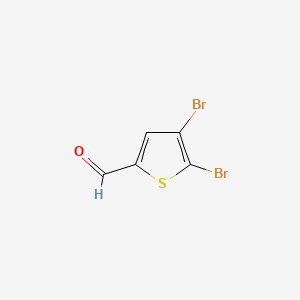
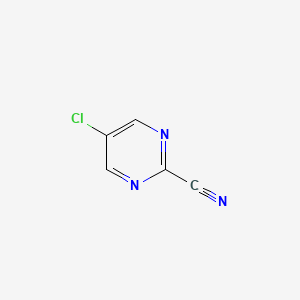
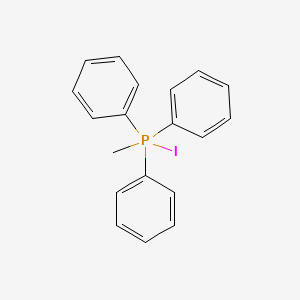
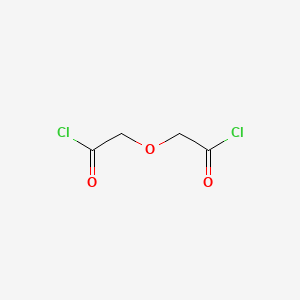
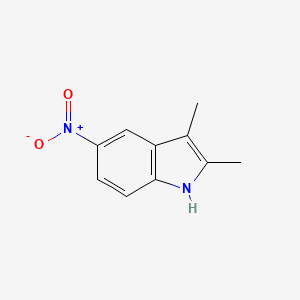
![N-[3-[bis(2-cyanoethyl)amino]phenyl]acetamide](/img/structure/B1584777.png)
